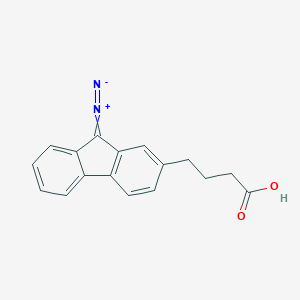

N1,N1-Diethyl-3-phenylpropane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diamine compounds, including derivatives similar to N1,N1-Diethyl-3-phenylpropane-1,3-diamine, involves complex chemical reactions that often target specific interactions with receptors or other chemical entities. For instance, one study describes the synthesis of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines showing calcimimetic properties, indicating a specific interaction with the calcium sensing receptor (CaSR) (Dauban et al., 2000).

Molecular Structure Analysis

The molecular structure of diamine compounds can be extensively analyzed using various techniques, including X-ray crystallography, which reveals detailed information about the spatial arrangement of atoms within the molecule. Studies on similar organoboron compounds provide insights into the structural aspects of diamine derivatives (Kliegel et al., 1992).

Chemical Reactions and Properties

Diamine compounds undergo a variety of chemical reactions, including Michael 1,4-addition, which is influenced by the reactivity of the amino groups. These reactions are crucial for further functionalization and application of the diamine derivatives (Korotaev et al., 2005).

Physical Properties Analysis

The physical properties of diamine compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of diamine compounds in synthesis. For example, their ability to act as ligands in metal complexes is of significant interest in coordination chemistry and catalysis (Mukherjee et al., 1990).

Wissenschaftliche Forschungsanwendungen

Calcimimetic Activity

N1,N1-Diethyl-3-phenylpropane-1,3-diamine derivatives have been studied for their calcimimetic properties, where specific compounds in this category demonstrated significant stimulation of [3H]IP production by interacting with the calcium-sensing receptor (CaSR) in CHO cells. This activity indicates potential applications in managing conditions related to calcium homeostasis (Dauban et al., 2000).

Antitumor Activity

Certain diaminophenylpropane derivatives, when transformed into dichloroplatinum(II) complexes, have shown significant antitumor activity, particularly against the MCF-7 breast cancer cell line. The stereochemistry of these compounds plays a crucial role in their efficacy, highlighting their potential in cancer therapy (Gust et al., 1997).

NMR Spectroscopy Applications

The nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1,N1-Diethyl-3-phenylpropane-1,3-diamine, have been explored to understand their structural and electronic properties better. Such studies are crucial for chemical characterization and compound identification purposes (Freifelder et al., 1967).

Metal Complexation Studies

Research on the complexation behavior of dithiocarbamates derived from N1,N1-Diethyl-3-phenylpropane-1,3-diamine with metals has been conducted to understand their coordination chemistry and potential applications in materials science, particularly in the formation of polymers and macrocyclic complexes (Halimehjani et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

N',N'-diethyl-1-phenylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAIKFIIHCKXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549823 |

Source

|

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Diethyl-3-phenylpropane-1,3-diamine | |

CAS RN |

113640-41-8 |

Source

|

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)